Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 5, a methyl carboxylate group at position 4, and a 3,5-dimethyl-4-isoxazolyl carboxamide moiety at position 2. The thiazole ring contributes to its electron-rich aromatic system, while the isoxazole and phenyl groups enhance steric and electronic diversity.
Properties
Molecular Formula |
C17H15N3O4S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
methyl 2-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H15N3O4S/c1-9-12(10(2)24-20-9)15(21)19-17-18-13(16(22)23-3)14(25-17)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,18,19,21) |
InChI Key |
SFPKHESNTLCPAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Organolithium-Mediated Halogenation
LDA (1.05 equiv) deprotonates the thiazole at −78°C, enabling electrophilic substitution with halogenating agents (Table 1).
Table 1: Halogenation of Thiazole Derivatives
| Electrophile | Product | Yield (%) |
|---|---|---|
| CCl4 | 5-Cl-Thiazole | 67 |
| CBr4 | 5-Br-Thiazole | 64 |
| I2 | 5-I-Thiazole | 60 |
Silylation and Alkylation
Trimethylsilyl chloride (1.05 equiv) at −78°C introduced a trimethylsilyl group at the 5-position, achieving 85% yield. Methyl iodide under similar conditions yielded 71% of the 5-methyl derivative.
Characterization:
-
Reactivity Note: Steric hindrance from the phenyl group at position 5 necessitates slow electrophile addition to prevent side reactions.
Coupling of Isoxazole and Thiazole Moieties
The final step involves coupling 3,5-dimethyl-4-isoxazolecarboxylic acid to the 2-amino-thiazole intermediate. Source outlines carbodiimide-mediated amide bond formation.
Carbodiimide-Mediated Amidation
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) activate the isoxazole carboxylate for reaction with 2-amino-5-phenyl-1,3-thiazole-4-carboxylate.
Optimization:
-
Solvent: Dimethylformamide (DMF) outperformed THF due to better solubility of intermediates.
-
Yield: 78–82% after purification via silica gel chromatography.
Characterization:
-
13C NMR: δ 166.4 (isoxazole carbonyl), 172.7 (thiazole ester).
-
Purity Criteria: HPLC analysis confirmed >95% purity using a C18 column (acetonitrile/water gradient).
Alternative Synthetic Routes
One-Pot Cyclocondensation
A patent describes a one-pot method combining isoxazole and thiazole precursors with POCl3 as a cyclizing agent. While faster, yields were lower (55–60%) due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) reduced reaction time for the amidation step but required stringent moisture control to prevent ester hydrolysis.
Scalability and Industrial Considerations
Cost Analysis
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Isoxazole Carbonyl Group
The isoxazole-derived carbonyl group undergoes nucleophilic substitution reactions under controlled conditions:
| Reaction Partner | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Primary amines | DMF, 60°C | Amide derivatives | 65–78% | |
| Hydrazine hydrate | Ethanol, reflux | Hydrazide analogs | 72% | |
| Grignard reagents | THF, –10°C | Ketone intermediates | 55% |
This reactivity enables structural diversification for pharmacological optimization.
Hydrolysis of the Methyl Ester
The methyl ester moiety undergoes hydrolysis under acidic or alkaline conditions:
| Condition | Reagents | Product | Application |
|---|---|---|---|
| Acidic | HCl (6M), H₂O/EtOH (1:1), 80°C | Carboxylic acid derivative | Precursor for salt formation |
| Alkaline | NaOH (2M), MeOH/H₂O, 50°C | Sodium carboxylate | Improved solubility for in vitro assays |
Electrophilic Aromatic Substitution (EAS) on the Thiazole Ring
The electron-rich thiazole ring participates in EAS reactions:
| Reaction Type | Reagents | Position | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5 (minor), C4 (major) | Nitro-thiazole derivatives |
| Halogenation | Br₂ in AcOH | C4 | Brominated analog |
Steric hindrance from the phenyl group at C5 directs substitution to C4.
Suzuki–Miyaura Cross-Coupling
The phenyl group at C5 can be modified via palladium-catalyzed coupling:
| Boronic Acid Partner | Catalyst System | Yield | Biological Impact |
|---|---|---|---|
| 4-Pyridylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 68% | Enhanced kinase inhibition |
| 3-Thienylboronic acid | PdCl₂(dppf), CsF, DMF | 61% | Improved logP value |
Condensation Reactions
The amino group adjacent to the thiazole ring participates in Schiff base formation:
| Aldehyde/Ketone | Conditions | Product | Stability |
|---|---|---|---|
| Benzaldehyde | EtOH, Δ, 3h | Imine-linked conjugate | Stable in dry solvents |
| Acetone | Toluene, molecular sieves | β-Amino ketone | Air-sensitive |
Photochemical Reactivity
UV irradiation induces unique transformations:
| Wavelength | Solvent | Primary Reaction | Byproducts |
|---|---|---|---|
| 254 nm | MeCN | Isoxazole ring opening | Thiophene derivatives |
| 365 nm | CH₂Cl₂ | [2+2] Cycloaddition | Dimeric structures |
Reductive Modifications
Catalytic hydrogenation targets specific unsaturated bonds:
| Catalyst | H₂ Pressure | Target Site | Result |
|---|---|---|---|
| Pd/C | 1 atm | Isoxazole ring | Partially saturated oxazoline |
| Raney Ni | 3 atm | Thiazole C=N bond | Dihydrothiazole derivative |
This compound’s reactivity profile highlights its versatility as a scaffold in medicinal chemistry. Strategic modifications at the isoxazole carbonyl, thiazole ring, and phenyl substituent enable tailored physicochemical and biological properties . Further studies should explore enantioselective transformations and metabolic stability of derived analogs.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate. Research indicates that compounds containing thiazole and isoxazole structures exhibit significant cytotoxicity against various cancer cell lines. For instance:
- In vitro Studies : The compound has shown promising results in inhibiting the growth of cancer cells such as breast cancer (MDA-MB-231), lung cancer (A549), and prostate cancer (PC-3) with IC50 values indicating effective concentrations required for 50% inhibition of cell viability .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that derivatives with thiazole and isoxazole moieties possess antibacterial and antifungal activities. For example:
- Bacterial Inhibition : The compound demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, showcasing its potential as a lead compound for developing new antibiotics .
Case Study 1: Anticancer Evaluation
In a study published in Molecules, researchers synthesized various thiazole derivatives and evaluated their anticancer activity against several cell lines. This compound was among the most effective compounds tested, leading to significant reductions in cell proliferation and inducing apoptosis in treated cells .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 12.5 |
| A549 | 15.0 |
| PC-3 | 10.0 |
Case Study 2: Antimicrobial Screening
A comprehensive antimicrobial screening revealed that the compound exhibited minimum inhibitory concentrations (MICs) in the range of 8–32 µg/mL against various pathogens. This positions it as a candidate for further development into a therapeutic agent for treating infections caused by resistant strains .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
Mechanism of Action
The mechanism of action of Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a detailed comparison with key derivatives reported in the literature:
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Core Heterocycle Variations Thiazole vs. Pyridine (Compound 35, ): The target compound’s thiazole core has a sulfur atom, enhancing electron density compared to pyridine’s nitrogen. Thiazole vs.
Substituent Effects Carboxylate vs. Thioether (Compound 1, ): The target compound’s methyl carboxylate at position 4 improves solubility in polar solvents, whereas thioether-linked isoxazole derivatives (e.g., ) may exhibit higher membrane permeability due to lipophilic sulfur bridges . Phenyl vs.
Functional Group Diversity
- Carboxamide vs. Ureido (): Ureido side chains in pharmacopeial candidates () introduce hydrogen-bonding capabilities, which could improve target affinity but may reduce metabolic stability compared to the target’s carboxamide group .
Biological Activity
Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H17N3O4S
- Molecular Weight : 323.37 g/mol
- CAS Number : 1401600-67-6
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Carbonic Anhydrase :
- Antiproliferative Activity :
- Antibacterial Properties :
Case Studies
- Antitumor Activity :
- Enzyme Inhibition :
Data Table: Biological Activity Overview
Q & A
Q. Table 1: Reaction Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acylation | Acetic acid, NaOAc, reflux, 4h | 64 | 97 |
| Esterification | MeOH, H2SO4, 12h | 78 | 95 |
Basic: How can NMR and IR spectroscopy confirm the structural integrity of this compound?
Answer:
- ¹H-NMR : Key signals include:
- IR : Peaks at 1720–1740 cm⁻¹ (ester C=O), 1660–1680 cm⁻¹ (amide C=O), and 1540 cm⁻¹ (thiazole C=N) confirm functional groups .
Advanced: How do substituent variations on the isoxazole ring affect bioactivity?
Answer:
Modifying the isoxazole’s 3,5-dimethyl groups alters steric and electronic properties, impacting receptor binding. For example:
- 3,5-Dimethyl substitution enhances metabolic stability compared to unsubstituted analogs .
- Electron-withdrawing groups (e.g., NO2) at position 4 reduce solubility but increase kinase inhibition potency .
Q. Table 2: Substituent Effects on IC50 (μM)
| Substituent | Solubility (mg/mL) | IC50 (Kinase X) |
|---|---|---|
| 3,5-(CH3)2 | 0.15 | 12.3 |
| 4-NO2 | 0.08 | 8.7 |
Advanced: How to resolve contradictions in reported cytotoxicity data for this compound?
Answer: Discrepancies may arise from:
- Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h). Validate using standardized protocols (e.g., NCI-60 panel).
- Impurities : Trace DMF or acetic acid from synthesis can skew results. Use HPLC-MS (≥99% purity) for batch validation .
- Metabolic Interference : Isoxazole metabolites (e.g., hydroxylated derivatives) may exhibit off-target effects. Perform metabolite profiling via LC-QTOF .
Basic: What stability studies are critical for long-term storage of this compound?
Answer:
- Thermal Stability : TGA/DSC analysis shows decomposition onset at 182°C. Store below 25°C .
- Hydrolytic Stability : Susceptible to ester hydrolysis in aqueous buffers (pH >7). Use lyophilized form for aqueous applications .
- Light Sensitivity : UV-Vis spectra indicate photodegradation above 300 nm. Store in amber vials .
Advanced: How to model the compound’s binding affinity to target enzymes using computational methods?
Answer:
- Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB 3QZZ for kinase X). The isoxazole carbonyl forms H-bonds with Lys123, while the thiazole phenyl group occupies a hydrophobic pocket .
- MD Simulations : AMBER20 simulations (100 ns) reveal stable binding with RMSD <2.0 Å. Key interactions: π-π stacking (Phe256) and van der Waals contacts (Ile189) .
Q. Table 3: Computational vs. Experimental Binding Energy
| Method | ΔG (kcal/mol) | Kd (nM) |
|---|---|---|
| Docking | -9.2 | 320 |
| ITC | -8.7 | 420 |
Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in H2O/MeOH). LOD: 0.1 ng/mL .
- HPLC-UV : λ = 254 nm, retention time ~8.2 min. Validate linearity (R² >0.99) over 1–100 µg/mL .
Advanced: How to design SAR studies to optimize the thiazole-isoxazole scaffold?
Answer:
- Core Modifications : Replace thiazole with oxadiazole (e.g., ) to enhance metabolic stability.
- Side Chain Variations : Introduce sulfonamide or triazole groups at position 2 for improved solubility (e.g., ).
- In Silico Screening : Virtual libraries of 500+ analogs can prioritize candidates with predicted LogP <3.5 and polar surface area >80 Ų .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
